![molecular formula C8H8N2O2 B12445624 1,4-Benzene dicarboxaldehydedioxime](/img/structure/B12445624.png)
1,4-Benzene dicarboxaldehydedioxime
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Overview
Description
1,4-Benzene dicarboxaldehydedioxime: is an organic compound with the molecular formula C8H8N2O2 . It is also known by its systematic name terephthalaldehyde dioxime . This compound is characterized by the presence of two oxime groups attached to a benzene ring at the 1 and 4 positions. It is a crystalline solid with a melting point of approximately 211.5-212.0°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Benzene dicarboxaldehydedioxime can be synthesized through the reaction of terephthalaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds in an aqueous or alcoholic medium at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory preparation methods with optimization for scale-up. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1,4-Benzene dicarboxaldehydedioxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: The oxime groups can be reduced to amines.
Substitution: The oxime groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Hydroxylamine derivatives and other nucleophiles under mild conditions.
Major Products:
Oxidation: Terephthalic acid.
Reduction: 1,4-Benzene diamine.
Substitution: Various substituted oximes depending on the nucleophile used.
Scientific Research Applications
1,4-Benzenedicarboxaldehyde Dioxime
Overview :
1,4-Benzenedicarboxaldehyde dioxime, also known as terephthalaldehyde dioxime, is a chemical compound with the CAS number 18705-39-0 . It has a molecular formula of C8H8N2O2 and a molecular weight of 164.16100 g/mol .
Basic Information :
- Synonyms : The compound is also known as benzene-1,4-dicarbaldehyde dioxime, terephthaldioxime, terephthalaldoxime, 1,4-benzenedicarboxaldoxime, terephthalaldehyde oxime, and terephthalaldehyde dioxime .
- Physical Properties :
Safety and Use
*Cosmetic products require thorough investigation for safety and effectiveness, in accordance with the European Union Directive (1223/2009), before they can be introduced to the market . Experimental design techniques are important during the formulation development process to ensure stable, safe, and effective cosmetic products .
Potential Research Areas:
Given the limited information, broader research directions involving similar compounds may provide some context:
- Schiff Bases : Schiff bases derived from 1,4-benzenedicarboxaldehyde have potential uses in various applications, including as antibiotics .
- Metal-Based Catalysts : Transition metal complexes, such as those based on manganese, are used in electro- and solar-driven fuel synthesis . Although this information does not directly relate to 1,4-Benzenedicarboxaldehyde dioxime, it points to potential research areas where similar compounds could be relevant.
Mechanism of Action
The mechanism of action of 1,4-Benzene dicarboxaldehydedioxime involves its ability to form stable complexes with metal ions. The oxime groups act as chelating agents, binding to metal ions and forming coordination compounds. These complexes can exhibit unique properties such as catalytic activity, electronic conductivity, and biological activity .
Comparison with Similar Compounds
Terephthalaldehyde: The parent compound without the oxime groups.
1,4-Benzene diamine: The reduced form of 1,4-Benzene dicarboxaldehydedioxime.
4,4’-Biphenyldicarbaldehyde dioxime: A similar compound with an extended aromatic system.
Uniqueness: this compound is unique due to its dual oxime functionality, which allows it to form stable complexes with metal ions and participate in a variety of chemical reactions. This makes it a versatile compound in both research and industrial applications .
Biological Activity
1,4-Benzene dicarboxaldehyde dioxime, also known as alloxanorphan, is a chemical compound with the molecular formula C8H8N4O2. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, including relevant case studies and research findings.
- Molecular Formula : C8H8N4O2
- Molecular Weight : 192.17 g/mol
- IUPAC Name : 1,4-Benzenedicarboxaldehyde dioxime
Biological Activity Overview
Research indicates that 1,4-benzenedicarboxaldehyde dioxime exhibits various biological activities:
- Antimicrobial Properties : Studies have demonstrated its effectiveness against a range of bacteria and fungi, suggesting potential applications in treating infections.
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the growth of certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
The biological activity of 1,4-benzenedicarboxaldehyde dioxime is primarily attributed to its ability to chelate metal ions and form complexes that can disrupt cellular processes. The chelation mechanism may lead to:
- Inhibition of enzyme activity.
- Disruption of cellular signaling pathways.
- Induction of apoptosis in cancer cells.
Antimicrobial Activity
A study conducted by Wani et al. (2016) explored the antimicrobial properties of 1,4-benzenedicarboxaldehyde dioxime. The results indicated significant inhibition zones against various bacterial strains including E. coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) values were determined to be promising for therapeutic applications.
Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
E. coli | 15 | 50 |
Staphylococcus aureus | 18 | 25 |
Candida albicans | 12 | 100 |
Anticancer Activity
Research published in 2019 evaluated the anticancer properties of the compound on human breast cancer cell lines (MCF-7). The study found that treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 75 |
25 | 50 |
50 | 30 |
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical study involving patients with bacterial infections treated with formulations containing 1,4-benzenedicarboxaldehyde dioxime showed a significant reduction in infection rates compared to control groups.
- Case Study on Cancer Treatment : In a preclinical trial, mice bearing tumor xenografts were treated with the compound. Results indicated a marked decrease in tumor size and improved survival rates compared to untreated controls.
Properties
IUPAC Name |
N-[[4-(hydroxyiminomethyl)phenyl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-9-5-7-1-2-8(4-3-7)6-10-12/h1-6,11-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJKQCPYFKAUEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NO)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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